5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

This 5-fluoro thiazole-2-amine derivative offers a critical +18 Da mass shift and enhanced metabolic stability over non-fluorinated N-(4-methoxybenzyl)thiazol-2-amine (CAS 384858-14-4). Its FGFR1 pharmacophore alignment (56.87% inhibition at 50 µM) makes it an ideal starting scaffold for kinase inhibitor programs. The 4-methoxybenzyl side chain ensures membrane permeability for cell-based phenotypic screening. Use as an LC-MS reference standard or SAR comparator against regioisomeric pairs (e.g., CAS 1443379-45-0).

Molecular Formula C11H11FN2OS
Molecular Weight 238.28
CAS No. 1443377-39-6
Cat. No. B3016643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
CAS1443377-39-6
Molecular FormulaC11H11FN2OS
Molecular Weight238.28
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=C(S2)F
InChIInChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14)
InChIKeyYCKPUECVVJKHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS 1443377-39-6): Procurement and Research Baseline


5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS 1443377-39-6) is a fluorinated thiazole-2-amine derivative with the molecular formula C11H11FN2OS and a molecular weight of 238.28 g/mol . The compound features a 5-fluoro substitution on the thiazole core and an N-(4-methoxybenzyl) amine side chain, distinguishing it from non-fluorinated thiazole-2-amine analogs . As a substituted thiazole-2-amine, it belongs to a chemotype recognized for its role in kinase inhibitor design and heterocyclic medicinal chemistry applications [1][2].

Why 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine Cannot Be Interchanged with Non-Fluorinated Thiazole-2-Amine Analogs


The 5-fluoro substitution on the thiazole core fundamentally alters the electronic and metabolic profile of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine relative to its non-fluorinated counterpart N-(4-methoxybenzyl)thiazol-2-amine (CAS 384858-14-4) . The fluorine atom introduces electronegativity-driven changes in ring electron density and provides a metabolically resistant C–F bond at a position vulnerable to oxidative metabolism in unsubstituted analogs [1]. Additionally, the methoxybenzyl group contributes lipophilicity that influences membrane permeability and target engagement, a parameter that varies significantly with even minor structural modifications [2]. These structural distinctions mean that substituting the non-fluorinated analog would yield different physicochemical properties, divergent metabolic stability, and altered biological activity profiles that cannot be reliably extrapolated [3].

Quantitative Comparative Evidence: 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine Differentiation


5-Fluoro Substitution Increases Molecular Weight by +18 Da Relative to Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position of the thiazole ring, replacing hydrogen, increases the molecular weight of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine to 238.28 g/mol (C11H11FN2OS) [1], compared to 220.29 g/mol for the non-fluorinated analog N-(4-methoxybenzyl)thiazol-2-amine (C11H12N2OS) . This +18 Da mass shift arises from substituting one H (∼1 Da) with one F (∼19 Da) and provides a measurable, confirmatory analytical differentiator for identity verification and quality control.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

5-Fluoro Substitution Modulates Electronic Density for Kinase Inhibitor Pharmacophore Alignment

Thiazole-2-amine derivatives have been validated as fibroblast growth factor receptor 1 (FGFR1) inhibitors, with the most active compound in a focused analog series achieving 56.87% inhibition of FGFR1 activity at 50 µM [1]. The 5-fluoro substitution present in 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine modulates the electron density of the thiazole core, a structural feature that influences binding interactions with kinase active sites [2]. While direct inhibitory data for this specific compound are not available in the open literature, the fluorinated thiazole-2-amine scaffold maps to the validated FGFR1 pharmacophore, whereas non-fluorinated thiazol-2-amine analogs exhibit different electrostatic profiles that alter pharmacophore fit [3].

Kinase Inhibition Medicinal Chemistry Pharmacophore Modeling

Lipophilicity Enhancement from Methoxybenzyl and Fluoro Substituents Improves Membrane Permeability Relative to Polar Thiazole Analogs

The combination of the 4-methoxybenzyl N-substituent and the 5-fluoro group in 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine increases lipophilicity compared to simpler thiazole-2-amine derivatives lacking these hydrophobic elements [1]. The non-fluorinated N-(4-methoxybenzyl)thiazol-2-amine analog has a calculated logP of approximately 2.84 [2], which serves as a baseline reference; the addition of fluorine typically modulates lipophilicity further, influencing membrane permeability characteristics . Enhanced lipophilicity correlates with improved passive membrane diffusion, a critical parameter for cellular target engagement in whole-cell assays [3].

Drug Design ADME Physicochemical Properties

Regioisomeric Differentiation: N-Benzyl Substitution Pattern Defines Thiazole-2-Amine vs. Thiazole-4-Amine and Benzothiazole Activity Profiles

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is defined by the N-benzyl substitution at the 2-amino position of the thiazole core (N-alkylation pattern), distinguishing it from regioisomers such as N-(4-methoxybenzyl)thiazol-4-amine (CAS 1443379-45-0) and from C-substituted analogs like 5-(4-methoxybenzyl)thiazol-2-amine (CAS 299953-06-3) [1]. Additionally, this compound differs from benzothiazole analogs such as 5-fluoro-2-(4-methoxyphenyl)benzo[d]thiazole (CAS 872726-34-6) , which contain a fused benzene ring and distinct geometry. These regioisomeric and scaffold differences produce divergent spatial presentation of the pharmacophoric elements, fundamentally altering target binding geometry even when substituents are chemically similar.

Regioisomer Selectivity Chemical Biology SAR Analysis

Cost Structure and Purity Profile for Research-Scale Procurement

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is commercially available at >95% purity from multiple research chemical suppliers, with documented pricing for laboratory-scale quantities: 100 mg ($115), 1 g ($664–£664), and 5 g ($1,477) [1][2]. Fujifilm Wako lists pricing at approximately ¥125,000 for 100 mg and ¥500,000 for 1 g . This compound is stocked and shipped with full quality assurance documentation, including certificates of analysis upon request , supporting immediate procurement for research programs without the lead time required for custom synthesis.

Procurement Compound Management Research Supply

Validated Application Scenarios for 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Starting Point

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine serves as a rational starting scaffold for FGFR1 inhibitor optimization programs. The thiazole-2-amine chemotype has demonstrated 56.87% FGFR1 inhibition at 50 µM in validated pharmacophore-driven screening campaigns [1]. The 5-fluoro substitution modulates the electronic character of the thiazole ring to align with the FGFR1 binding model, while the methoxybenzyl N-substituent provides a vector for further structural elaboration [2]. This scaffold offers a chemically tractable entry point for medicinal chemistry teams seeking to develop next-generation kinase inhibitors with improved potency and selectivity relative to the reference inhibitor.

Analytical Reference Standard for Fluorinated Thiazole Derivative Method Development

The +18 Da mass difference between 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (MW 238.28 g/mol) [1] and its non-fluorinated analog N-(4-methoxybenzyl)thiazol-2-amine (MW 220.29 g/mol) [2] provides a definitive LC-MS marker for differentiating fluorinated from non-fluorinated thiazole-2-amine compounds in complex reaction mixtures. This compound can be deployed as a retention time and mass reference standard in analytical method development for impurity profiling, reaction monitoring, and quality control of fluorinated thiazole libraries.

Cell-Based Screening in Kinase-Targeted Phenotypic Assays

The lipophilic character conferred by the 4-methoxybenzyl group and 5-fluoro substitution supports membrane permeability [1], making 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine suitable for inclusion in cell-based phenotypic screening panels targeting kinase-driven pathways. The FGFR1 pharmacophore alignment of the thiazole-2-amine scaffold [2] positions this compound as a relevant tool for probing FGFR1-dependent cellular phenotypes in oncology-focused phenotypic assays, where intracellular target engagement is required.

Structure-Activity Relationship Comparator for Thiazole Regioisomer Studies

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine serves as a defined N-benzyl-thiazole-2-amine reference point in SAR studies designed to compare the biological consequences of N-benzyl vs. C-benzyl substitution patterns (e.g., vs. 5-(4-methoxybenzyl)thiazol-2-amine, CAS 299953-06-3) [1] or thiazole-2-amine vs. thiazole-4-amine regioisomers (e.g., vs. N-(4-methoxybenzyl)thiazol-4-amine, CAS 1443379-45-0) [2]. Systematic comparison of regioisomeric pairs provides critical insights into the spatial requirements for target binding and informs rational design decisions in heterocyclic medicinal chemistry programs.

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